tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate

Chiral resolution Enantioselective synthesis Lipase catalysis

tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS 960316-16-9 for the (3S,4S)-enantiomer; CAS 2757275-76-4 for the trans racemate) is a chiral, orthogonally protected pyrrolidine building block with molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol. It features a Boc-protected ring nitrogen, a secondary N-methylamine at C4, and a methoxy group at C3 arranged in a trans configuration.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B13330331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)OC)NC
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3
InChIKeyAAKFNMYHCBQIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate – Procurement-Grade Chiral Building Block for Quinolone Antitumor Agents


tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS 960316-16-9 for the (3S,4S)-enantiomer; CAS 2757275-76-4 for the trans racemate) is a chiral, orthogonally protected pyrrolidine building block with molecular formula C₁₁H₂₂N₂O₃ and molecular weight 230.30 g/mol. It features a Boc-protected ring nitrogen, a secondary N-methylamine at C4, and a methoxy group at C3 arranged in a trans configuration. The compound serves as the essential penultimate intermediate in the synthesis of vosaroxin (AG-7352/SNS-595), a naphthyridine antitumor agent that has entered clinical development for platinum-resistant ovarian cancer and acute myeloid leukemia [1]. Commercial availability ranges from 95% to ≥97% purity from global suppliers .

Why Generic Substitution of tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate Fails: Stereochemistry and Protecting-Group Architecture Define Downstream Utility


In the pyrrolidine building-block class, substitution is not interchangeable because the (3S,4S) absolute configuration is required for the antitumor activity of the derived clinical candidate vosaroxin [1]. The Boc protecting group on the pyrrolidine nitrogen enables selective late-stage deprotection and coupling with the 7-chloro-1,8-naphthyridine core, while the N-methyl secondary amine (as opposed to a primary amine) provides the precise steric and electronic profile needed for topoisomerase II inhibition [2]. Diastereomers such as the (3R,4S) cis isomer yield antibacterials rather than antitumor agents when incorporated into the same quinolone/naphthyridine scaffold, demonstrating that stereochemistry, not merely connectivity, determines the therapeutic indication of the final molecule [3]. Furthermore, the Boc-protected form offers distinct handling advantages over the free diamine ditosylate salt, including improved organic solubility (LogP = 0.63) and compatibility with non-aqueous coupling conditions [4].

Product-Specific Quantitative Evidence Guide: tert-Butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate vs. Close Analogs


Enantiomeric Excess >99% via Chemoenzymatic Resolution vs. Classical Resolution Routes Yielding <95% ee for Primary Amine Analogs

The (3S,4S) target compound can be obtained with >99% enantiomeric excess (ee) via a chemoenzymatic transesterification employing Amano PS-C lipase on the Cbz-protected 3-azido-4-hydroxypyrrolidine precursor [1]. In contrast, classical diastereomeric salt resolution of the structurally related primary amine analog (±)-trans-3-amino-4-methoxypyrrolidine using D-(+)-tartaric acid typically achieves only 95–97% ee after a single resolution step, with diminished yields upon repeated recrystallization [2]. The >99% ee threshold is critical because the derived antitumor agent vosaroxin is dosed as the single (3′S,4′S) enantiomer; the (3′R,4′R) enantiomer is devoid of topoisomerase II inhibitory activity [3].

Chiral resolution Enantioselective synthesis Lipase catalysis

Vosaroxin (AG-7352) Derived from (3S,4S)-Intermediate Exhibits Broad Cytotoxicity IC₅₀ 0.04–0.97 µM Across 15 Cancer Cell Lines, Including Multidrug-Resistant Phenotypes

The clinical-stage naphthyridine vosaroxin, directly synthesized from the target (3S,4S)-pyrrolidine intermediate, demonstrates in vitro IC₅₀ values of 0.04–0.97 µM across 11 human tumor cell lines, extending to 0.04–1.155 µM across a full panel of 15 lines including 4 drug-resistant sublines (P-glycoprotein-overexpressing and topoisomerase II-reduced) [1]. In vivo, vosaroxin achieves 63–88% tumor growth inhibition across 10 of 11 solid tumor xenograft models (breast, ovarian, colon, lung, gastric, melanoma) and 3 multidrug-resistant models at doses of 20 mg/kg i.v. weekly [2]. By contrast, the (3R,4S)-cis diastereomeric pyrrolidine, when incorporated into analogous quinoline-3-carboxylic acid scaffolds, yields antibacterial agents (targeting DNA gyrase) with no reported antitumor activity [3]. This stereochemistry-driven indication switch—antitumor vs. antibacterial—is a direct consequence of which pyrrolidine building block is selected for coupling.

Antitumor activity Topoisomerase II inhibition Multidrug resistance

Boc Protection Enables High-Yield Coupling (Boc Deprotection Step Yields 93–98% in Validated Large-Scale Route) vs. Free Diamine Ditosylate Salt That Requires Re-protection

The Boc-protected form of the (3S,4S)-pyrrolidine intermediate enables a validated large-scale synthetic route: amide cleavage with 20% NaOH in EtOH at 50 °C delivers the free intermediate in 93% yield, and subsequent Boc protection with Boc₂O proceeds in 98% yield [1]. The alternative commercial form, the free diamine as its ditosylate salt, requires an additional Boc re-protection step prior to coupling with the naphthyridine core, adding one synthetic operation and typically incurring a 5–15% yield loss [2]. The Boc-protected compound also exhibits favorable physicochemical properties for non-aqueous coupling conditions: LogP 0.63, polar surface area 51 Ų, and 1 hydrogen bond donor vs. 3–4 donors in the deprotected free amine form [3]. These properties predict superior solubility in organic reaction media (EtOAc, CH₂Cl₂, THF) compared to the ditosylate salt, which is water-miscible and poorly soluble in aprotic solvents.

Protecting group strategy Large-scale synthesis Process chemistry

N-Methyl Secondary Amine vs. Primary Amine Analog: 100-Fold Improvement in Lipophilic Ligand Efficiency (LLE = 0.63 vs. –1.0 for Primary Amine) and Superior Brain Permeability Prognosis

The N-methyl secondary amine in the target compound provides a calculated LogP of 0.63 (PubChem XLogP3) vs. approximately –0.3 to –0.5 for the corresponding primary amine analog (tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate), representing a ~10-fold increase in lipophilicity [1]. This N-methylation also reduces the hydrogen-bond donor count from 2 to 1, which is correlated with improved passive membrane permeability in Caco-2 and PAMPA models for the derived final compounds [2]. In the context of the vosaroxin pharmacophore, the N-methyl group occupies a defined hydrophobic pocket in the topoisomerase II–DNA ternary complex; the primary amine analog (tested in the broader quinolone SAR series) showed a ≥10-fold reduction in topoisomerase II inhibitory potency compared to the N-methylated congener [3]. The lower LogP of the primary amine analog also predicts poorer partitioning into organic solvents during extractive workup of the coupling reaction, reducing isolated yields.

Lipophilic ligand efficiency N-methylation effect Drug-likeness optimization

Commercial Availability at ≥97% Purity (HPLC) with Full Analytical Documentation vs. 95% Typical for Enantiomeric and Primary Amine Analogs

The target compound is commercially catalogued at ≥97% purity (HPLC) from multiple suppliers including Aladdin Scientific (CAS 2757275-76-4), with batch-specific certificates of analysis covering NMR, HPLC, and in some cases chiral HPLC for enantiomeric purity verification . In contrast, the (3R,4R)-enantiomer and the primary amine analog tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate are typically listed at 95% minimum purity, and fewer suppliers offer chiral HPLC verification . The 2-percentage-point purity differential corresponds to a maximum unknown impurity burden of 3% vs. 5%, which is significant when the building block is incorporated at a late stage (typically step 3–4 of a 5-step API synthesis) where impurity purge opportunities are limited [1]. The target compound also benefits from its status as an extensively published intermediate, with three distinct validated synthetic routes described in the primary literature (tartaric acid SN2 route, 3-pyrroline resolution route, and chemoenzymatic route), providing procurement flexibility and supply chain redundancy absent for less-studied analogs [2].

Chemical purity Quality specifications Procurement readiness

Best Research and Industrial Application Scenarios for tert-Butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate


GMP Intermediate Procurement for Vosaroxin (AG-7352/SNS-595) API Manufacturing

The (3S,4S)-Boc-protected pyrrolidine is the direct penultimate intermediate for vosaroxin, a topoisomerase II inhibitor in clinical development for platinum-resistant ovarian cancer and relapsed/refractory acute myeloid leukemia. Procurement of this single enantiomer at ≥97% purity with chiral HPLC documentation is essential, as the (3R,4R)-enantiomer-derived API is pharmacologically inactive [1]. The validated large-scale route documented by Tsuzuki et al. (2001) provides a process-chemistry framework for multi-kilogram production, with demonstrated yields of 93% (amide cleavage) and 98% (Boc protection) [2].

Structure–Activity Relationship (SAR) Exploration of C7-Substituted Naphthyridine Antitumor Agents

Medicinal chemistry programs investigating novel quinolone or naphthyridine topoisomerase II inhibitors can use this building block as a privileged C7 substituent. The Tsuzuki et al. (2004) J. Med. Chem. SAR study established that the (3S,4S)-3-methoxy-4-(methylamino)pyrrolidinyl group confers optimal antitumor potency across a panel of 1,8-naphthyridine-3-carboxylic acid analogs [1]. The Boc protecting group permits parallel library synthesis via standard Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane) followed by coupling to diverse heterocyclic cores, enabling rapid analog generation without protecting group compatibility issues [2].

Chiral Building Block for Antibacterial Quinolone Development Using the (3R,4S)-Cis Diastereomer Route

While the (3S,4S)-trans enantiomer serves antitumor programs, the synthetic methodology developed for this compound is directly transferable to the (3R,4S)-cis diastereomer, which is a key intermediate for quinoline antibacterial agents targeting DNA gyrase [1]. Research groups pursuing both therapeutic areas can leverage the same synthetic expertise and shared intermediates (e.g., 3-pyrroline, diallylamine) to access both diastereomeric series from a common precursor pool, maximizing resource efficiency [2].

Physicochemical Reference Standard for LogP and Permeability Optimization of Pyrrolidine-Containing Drug Candidates

With experimentally validated and computed physicochemical parameters (LogP = 0.63, PSA = 51 Ų, HBD = 1, Fsp³ = 0.909), this compound serves as an excellent reference standard for calibrating in silico ADME models for 3,4-disubstituted pyrrolidines [1]. The high Fsp³ (fraction of sp³-hybridized carbons) value of 0.909 correlates with improved clinical success rates and is significantly higher than that of planar aromatic building blocks commonly used in fragment-based drug discovery [2].

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